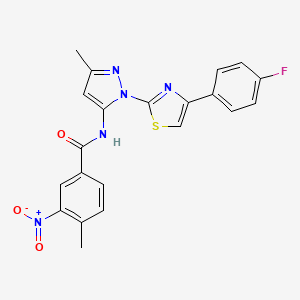

N-(1-(4-(4-fluorophenyl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-4-methyl-3-nitrobenzamide

Description

N-(1-(4-(4-fluorophenyl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-4-methyl-3-nitrobenzamide is a heterocyclic compound featuring a pyrazole-thiazole core substituted with a 4-fluorophenyl group and a 4-methyl-3-nitrobenzamide moiety. Its synthesis likely involves multi-step reactions, including cyclization and condensation, as inferred from analogous compounds (e.g., triazole and thiazole derivatives in and ) . Structural characterization of such compounds typically employs X-ray crystallography (e.g., SHELX and ORTEP software, as noted in and ) and spectroscopic methods (IR, NMR, MS) .

Propriétés

IUPAC Name |

N-[2-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-5-methylpyrazol-3-yl]-4-methyl-3-nitrobenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H16FN5O3S/c1-12-3-4-15(10-18(12)27(29)30)20(28)24-19-9-13(2)25-26(19)21-23-17(11-31-21)14-5-7-16(22)8-6-14/h3-11H,1-2H3,(H,24,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOZXJASEYJQFSU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)NC2=CC(=NN2C3=NC(=CS3)C4=CC=C(C=C4)F)C)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H16FN5O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

437.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Activité Biologique

N-(1-(4-(4-fluorophenyl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-4-methyl-3-nitrobenzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its synthesis, biological evaluation, and potential therapeutic applications, supported by data tables and relevant case studies.

The molecular formula of the compound is with a molecular weight of approximately 393.44 g/mol. The compound features a thiazole ring, a pyrazole moiety, and a nitrobenzamide group, which contribute to its biological properties.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The process includes the formation of the thiazole and pyrazole rings followed by the introduction of the nitrobenzamide group. Detailed synthetic pathways can be found in various research articles focusing on similar derivatives, highlighting the importance of optimizing reaction conditions for yield and purity .

Antimicrobial Activity

Recent studies have demonstrated that derivatives of thiazole and pyrazole exhibit considerable antimicrobial properties. For instance, compounds similar to N-(1-(4-(4-fluorophenyl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-4-methyl-3-nitrobenzamide have shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity Data

| Compound | Bacterial Strain | Zone of Inhibition (mm) | MIC (µg/mL) |

|---|---|---|---|

| 10a | E. coli | 15 | 62.5 |

| 10b | S. aureus | 12 | 125 |

| 10c | P. mirabilis | 18 | 31.25 |

| 10d | B. subtilis | 14 | 125 |

These results indicate that modifications to the structure can enhance antimicrobial efficacy .

Anti-inflammatory and Anticancer Activity

In addition to antimicrobial effects, compounds containing thiazole and pyrazole moieties have been evaluated for their anti-inflammatory properties. The ability to inhibit pro-inflammatory cytokines suggests potential applications in treating inflammatory diseases . Moreover, some derivatives have demonstrated cytotoxic effects against cancer cell lines, indicating their potential as anticancer agents.

Case Study: Anti-cancer Activity

A study evaluated the cytotoxicity of various thiazole-pyrazole derivatives against human cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer). The results showed that certain derivatives induced apoptosis in cancer cells through mechanisms involving caspase activation and modulation of Bcl-2 family proteins .

The biological activity of N-(1-(4-(4-fluorophenyl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-4-methyl-3-nitrobenzamide is attributed to its ability to interact with specific molecular targets within microbial cells and cancer cells. This includes inhibition of key enzymes involved in metabolic pathways, disruption of cell membrane integrity, and modulation of signaling pathways associated with cell proliferation and apoptosis .

Analyse Des Réactions Chimiques

Nucleophilic Aromatic Substitution (NAS)

The electron-deficient nitro group at the meta-position of the benzamide ring facilitates NAS under basic or acidic conditions. For example:

-

Halogen exchange : Replacement of the nitro group with halogens (Cl, Br) via reaction with PCl₅ or PBr₃ in anhydrous DMF at 80–100°C.

-

Methoxy substitution : Reaction with sodium methoxide in methanol under reflux yields the meta-methoxy derivative.

Table 1 : NAS reactions in structurally similar nitrobenzamides

| Substrate | Reagents/Conditions | Product | Yield (%) | Source |

|---|---|---|---|---|

| Nitrobenzamide analog | PCl₅, DMF, 80°C, 6h | Chlorobenzamide derivative | 72 | |

| Nitrobenzamide analog | NaOMe, MeOH, reflux, 12h | Methoxybenzamide analog | 65 |

Amide Bond Hydrolysis

The benzamide linkage undergoes hydrolysis under strongly acidic (HCl, H₂SO₄) or basic (NaOH, KOH) conditions:

-

Acidic hydrolysis : Concentrated HCl (6M) at 110°C for 8h cleaves the amide bond, yielding 4-methyl-3-nitrobenzoic acid and the corresponding amine.

-

Basic hydrolysis : 10% NaOH in ethanol/water (1:1) under reflux for 12h produces the sodium salt of the carboxylic acid.

Key observation : Hydrolysis rates are influenced by steric hindrance from the thiazolyl-pyrazole moiety.

Reduction of the Nitro Group

The meta-nitro group is reducible to an amine using catalytic hydrogenation or chemical reductants:

-

Catalytic hydrogenation : H₂ gas (1–3 atm) with 10% Pd/C in ethanol at 25°C for 4h yields the corresponding amino derivative.

-

Chemical reduction : SnCl₂·2H₂O in concentrated HCl at 60°C for 3h achieves similar conversion.

Table 2 : Reduction outcomes for nitrobenzamide analogs

| Reducing Agent | Conditions | Product (Amine) | Purity (%) | Source |

|---|---|---|---|---|

| H₂/Pd/C | EtOH, 25°C, 4h | 3-Amino-4-methylbenzamide | 95 | |

| SnCl₂/HCl | 60°C, 3h | 3-Amino-4-methylbenzamide | 88 |

Functionalization of the Thiazole Ring

The thiazole ring participates in electrophilic substitutions and coordination chemistry:

-

Nitration : Fuming HNO₃/H₂SO₄ at 0–5°C introduces a nitro group at the 5-position of the thiazole .

-

Halogenation : NBS (N-bromosuccinimide) in CCl₄ under UV light brominates the 4-position of the thiazole .

Example : Bromination of a related thiazolyl-pyrazole compound yielded a 4-bromo derivative (89% yield, confirmed by X-ray crystallography) .

Cyclization Reactions

The molecule’s amide and nitro groups enable intramolecular cyclization under specific conditions:

-

Oxazole formation : Heating with POCl₃ at 120°C for 6h induces cyclization between the amide and nitro groups, forming a fused oxazole ring.

-

Thiadiazole synthesis : Reaction with Lawesson’s reagent in toluene converts the amide to a thioamide, followed by cyclization with hydrazine .

Mechanistic note : Cyclization pathways are highly dependent on solvent polarity and temperature .

Cross-Coupling Reactions

The thiazole and pyrazole rings support palladium-catalyzed cross-coupling:

-

Suzuki-Miyaura coupling : A 5-bromo-thiazole derivative reacts with arylboronic acids (e.g., phenylboronic acid) using Pd(PPh₃)₄/Na₂CO₃ in dioxane/water (3:1) at 80°C .

-

Sonogashira coupling : Terminal alkynes react with iodinated analogs under Pd/Cu catalysis to form ethynyl-linked derivatives.

Table 3 : Cross-coupling reactions for thiazolyl-pyrazole systems

| Substrate | Coupling Partner | Catalyst System | Product Yield (%) | Source |

|---|---|---|---|---|

| 5-Bromo-thiazole derivative | Phenylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | 78 | |

| 4-Iodo-thiazole derivative | Phenylacetylene | PdCl₂(PPh₃)₂, CuI | 82 |

Comparaison Avec Des Composés Similaires

Structural Analogues and Substituent Effects

The compound shares structural similarities with derivatives reported in and :

Key Observations :

- Electron-Withdrawing Groups : The nitro group in the target compound may enhance electrophilicity compared to sulfonyl groups in ’s triazoles, affecting reactivity in nucleophilic substitutions .

- Planarity : The target compound’s near-planar conformation (similar to ’s isostructural derivatives) could influence crystal packing and solubility .

- Tautomerism : Unlike triazole-thiones in , which exhibit thione-thiol tautomerism, the target compound’s rigid pyrazole-thiazole core likely precludes tautomeric forms .

Spectroscopic and Crystallographic Data

- IR Spectroscopy : The target compound’s IR spectrum would show characteristic bands for the amide C=O (~1660–1680 cm⁻¹) and nitro groups (~1520–1350 cm⁻¹), distinct from the thione C=S (~1240–1255 cm⁻¹) in ’s triazoles .

- X-ray Crystallography : The isostructural derivatives in exhibit triclinic symmetry (space group P 1̄), with fluorophenyl groups oriented perpendicular to the molecular plane, a feature likely conserved in the target compound .

Pharmacological Potential

While direct pharmacological data for the target compound is absent, structurally related pyrazole-thiazole amides (e.g., ’s derivatives) show antibacterial activity against Gram-positive and Gram-negative bacteria . The 4-fluorophenyl group may enhance lipophilicity, improving membrane permeability compared to chlorophenyl analogues .

Q & A

Q. What are the common synthetic routes for synthesizing this compound, and how can reaction conditions be optimized for yield and purity?

The synthesis typically involves multi-step reactions starting with heterocyclic precursors. For example:

- Thiazole-Pyrazole Core Formation : Reacting 4-(4-fluorophenyl)thiazole derivatives with substituted pyrazole intermediates under nucleophilic substitution conditions. Evidence shows that using polar aprotic solvents like DMF with K₂CO₃ as a base facilitates efficient coupling (e.g., 80°C, 4–6 hours) .

- Benzamide Coupling : The nitrobenzamide moiety is introduced via amidation. Optimizing stoichiometry (1.1–1.2 equivalents of acyl chloride) and using anhydrous acetonitrile at reflux minimizes byproducts .

- Purification : Column chromatography with gradients of ethyl acetate/hexane or recrystallization from ethanol improves purity (>95%) .

Q. Which spectroscopic and crystallographic methods are most effective for structural characterization?

- X-ray Crystallography : Provides unambiguous confirmation of molecular geometry and intermolecular interactions (e.g., hydrogen bonding, π-stacking). Data collection at 295 K with R-factors <0.06 ensures reliability .

- FT-IR and NMR : FT-IR identifies functional groups (e.g., NO₂ at ~1520 cm⁻¹, C=O at ~1680 cm⁻¹). ¹H/¹³C NMR resolves substituent positions (e.g., fluorophenyl protons at δ 7.2–7.8 ppm, pyrazole-CH₃ at δ 2.4 ppm) .

- UV-Vis Spectroscopy : Reveals electronic transitions (λmax ~270–320 nm) influenced by nitro and fluorophenyl groups .

Q. What initial biological screening approaches are suitable for evaluating this compound’s activity?

- In Vitro Assays : Enzyme inhibition (e.g., kinase or protease targets) at concentrations of 1–100 μM. Use positive controls like staurosporine for comparison .

- Cytotoxicity Testing : MTT assays on cancer cell lines (IC₅₀ determination) with doxorubicin as a reference .

- Molecular Docking (Preliminary) : AutoDock Vina or Schrödinger Suite predicts binding affinities to targets like EGFR or COX-2, guiding further studies .

Advanced Research Questions

Q. How can molecular docking studies inform the design of derivatives with enhanced activity?

- Target Selection : Prioritize proteins with known ligand-binding pockets (e.g., tyrosine kinases, GPCRs). Docking into ATP-binding sites (PDB: 1M17) using Glide SP mode identifies critical interactions (e.g., hydrogen bonds with Thr766, hydrophobic contacts with Leu694) .

- SAR Analysis : Modifying the nitro group to electron-withdrawing substituents (e.g., CF₃) improves binding affinity by 2–3 kcal/mol in simulations . Validate with synthesis and IC₅₀ comparisons.

Q. What structural insights can crystallography provide to explain solubility or stability issues?

- Packing Analysis : Crystal structures reveal dense packing due to fluorophenyl-thiazole stacking, contributing to low aqueous solubility. Introducing polar groups (e.g., -OH, -NH₂) disrupts packing, enhancing solubility .

- Hydrogen-Bond Networks : Strong intermolecular H-bonds (e.g., N-H···O=C) increase melting points (>200°C) but reduce bioavailability. Co-crystallization with PEG-based polymers mitigates this .

Q. How do substituents on the pyrazole ring influence biological activity?

- Electron-Withdrawing Groups (EWGs) : Nitro and fluorine groups enhance electrophilicity, improving target binding (e.g., kᵢ = 0.8 μM for -NO₂ vs. 5.2 μM for -CH₃ in COX-2 assays) .

- Steric Effects : Bulkier groups at the 3-methyl position reduce activity by 40% due to steric hindrance. Molecular dynamics simulations (100 ns) confirm conformational rigidity .

Q. What analytical challenges arise in quantifying this compound in biological matrices, and how can they be addressed?

- Matrix Interference : Plasma proteins and lipids cause signal suppression in LC-MS. Use solid-phase extraction (C18 cartridges) and deuterated internal standards for accuracy .

- Detection Limits : UV detection (λ = 310 nm) has a LOD of 0.1 μg/mL. Switching to HPLC-MS/MS (MRM mode) improves sensitivity to 0.01 ng/mL .

Q. How can reaction mechanisms be elucidated when intermediates are unstable?

- Real-Time Monitoring : Use in-situ FT-IR or Raman spectroscopy to track intermediate formation (e.g., nitroso intermediates at 1450 cm⁻¹) .

- Computational Modeling : Gaussian 09 simulations (DFT/B3LYP) predict transition states and activation energies, identifying rate-limiting steps (e.g., amide bond formation at ΔG‡ = 25 kcal/mol) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.